rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate
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Overview
Description
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate is a complex organic compound with a unique hexahydropyrano[2,3-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate include:
- rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate
- Other hexahydropyrano[2,3-c]pyrrole derivatives .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the benzyl group, which can impart unique chemical and biological properties .
Properties
IUPAC Name |
methyl (4aS,7aS)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODNUZREMBJREV-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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